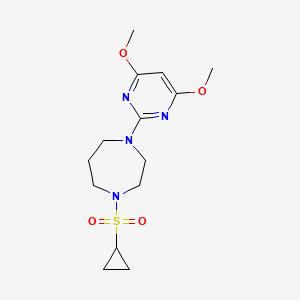

![molecular formula C17H19N7 B6439178 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549016-80-8](/img/structure/B6439178.png)

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound with a molecular formula of C14H17N5. It is a member of the pyrazolopyridazine family, which has been studied for its potential applications in various scientific fields. Pyrazolopyridazines are compounds that contain nitrogen and oxygen atoms in a five-membered ring, along with a pyrazole moiety. These compounds have been explored for their potential medicinal, biological, and pharmacological activities.

Wirkmechanismus

Target of Action

Similar compounds have been found to target copper complexes . These complexes play a crucial role in various biochemical reactions, including the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .

Mode of Action

The compound interacts with its targets by forming complexes. In the case of copper complexes, the compound forms a unique trinuclear structure . This interaction results in changes in the targets, leading to the catalytic activity observed.

Biochemical Pathways

The compound affects the biochemical pathways involved in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . The downstream effects of these pathways include the production of nitriles and aldehydes, which are important in various chemical reactions and industrial processes.

Pharmacokinetics

The compound’s high catalytic activity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the production of nitriles and aldehydes through the ammoxidation of alcohols and the aerobic oxidation of alcohols . These products can be readily separated from the catalytic system by extraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the type of solvent used can contribute to the interaction and dilution of reactants . Additionally, the type of metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a straightforward manner. Additionally, it has a low toxicity profile and is well tolerated in laboratory animals. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions.

Zukünftige Richtungen

Future research on 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine should focus on further exploring its potential medicinal, biological, and pharmacological activities. Additional studies should also be conducted to further elucidate its mechanism of action and its potential side effects. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase and its potential applications in the treatment of neurological disorders. Finally, future studies should focus on improving its solubility in aqueous solutions in order to facilitate its use in laboratory experiments.

Synthesemethoden

The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been reported in several studies. The most common method involves the condensation of 4-methylpiperazine with 3-pyridylacetic acid in the presence of a base, such as potassium carbonate. The reaction is then followed by the condensation of the resulting product with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide. The final product is then purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been studied for its potential applications in various scientific fields. It has been explored for its potential medicinal, biological, and pharmacological activities. In particular, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Eigenschaften

IUPAC Name |

3-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENSDSMYKHWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6439096.png)

![5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6439113.png)

![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)

![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439129.png)

![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)

![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B6439165.png)

![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)

![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)

![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439207.png)

![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439214.png)